2,2-Difluoro-2-(3-methyl-1,2-thiazol-5-yl)acetic acid
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Overview
Description
2,2-Difluoro-2-(3-methyl-1,2-thiazol-5-yl)acetic acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two fluorine atoms and a methyl group attached to the thiazole ring, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(3-methyl-1,2-thiazol-5-yl)acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors. For instance, a common method involves the reaction of α-haloketones with thiourea under acidic conditions to form the thiazole ring.
Introduction of the Difluoroacetic Acid Moiety: The difluoroacetic acid group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a thiazole derivative with a difluoroacetic acid precursor, such as difluoroacetic anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetic acid moiety, potentially converting it to an alcohol.
Substitution: The fluorine atoms in the difluoroacetic acid group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Nucleophiles for Substitution: Amines, thiols, and alcohols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
2,2-Difluoro-2-(3-methyl-1,2-thiazol-5-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators, making it valuable in biochemical studies.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(3-methyl-1,2-thiazol-5-yl)acetic acid involves its interaction with specific molecular targets. For instance, its derivatives may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The presence of the difluoroacetic acid group can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Mercapto-4-methyl-5-thiazoleacetic acid
- 2,4-Disubstituted thiazoles
Uniqueness
2,2-Difluoro-2-(3-methyl-1,2-thiazol-5-yl)acetic acid is unique due to the presence of the difluoroacetic acid group, which imparts distinct chemical and biological properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H5F2NO2S |
---|---|
Molecular Weight |
193.17 g/mol |
IUPAC Name |
2,2-difluoro-2-(3-methyl-1,2-thiazol-5-yl)acetic acid |
InChI |
InChI=1S/C6H5F2NO2S/c1-3-2-4(12-9-3)6(7,8)5(10)11/h2H,1H3,(H,10,11) |
InChI Key |
JVFOERMJBZXJKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=C1)C(C(=O)O)(F)F |
Origin of Product |
United States |
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